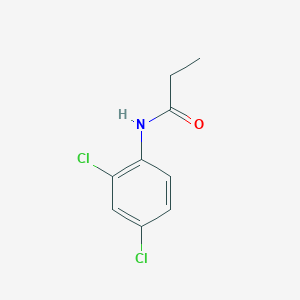
N-(2,4-dichlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)propanamide: is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is an anilide herbicide primarily used for controlling broad-leaved and grass weeds in crops like rice, potatoes, and wheat . The compound is characterized by its molecular formula C₉H₉Cl₂NO and is known for its moderate solubility in water and low volatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)propanamide typically involves the acylation of 3,4-dichloroaniline with propanoyl chloride. The process begins with the nitration of 1,2-dichlorobenzene to produce 1,2-dichloro-4-nitrobenzene, which is then hydrogenated using Raney nickel to yield 3,4-dichloroaniline. Finally, the acylation of 3,4-dichloroaniline with propanoyl chloride results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dichlorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and other strong bases.
Major Products Formed:
Oxidation: Formation of chlorinated aniline derivatives.
Reduction: Production of amine derivatives.
Substitution: Generation of various substituted aniline compounds.
Scientific Research Applications
N-(2,4-dichlorophenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its effects on biological systems, particularly in the context of herbicidal activity.
Medicine: Investigated for potential therapeutic applications, including its role as a lead compound in drug development.
Industry: Utilized in the formulation of herbicides and other agrochemical products
Mechanism of Action
The primary mechanism of action of N-(2,4-dichlorophenyl)propanamide is the inhibition of photosynthetic electron transport in plants. The compound interferes with the electron transport chain, preventing the conversion of CO₂ to carbohydrate precursors, thereby inhibiting photosynthesis. This action is particularly effective against weeds, while crops like rice possess enzymes that metabolize the compound into non-toxic forms .
Comparison with Similar Compounds
Propanil: Another anilide herbicide with similar applications in agriculture.
3,4-dichloroaniline: A related compound used as an intermediate in the synthesis of various herbicides.
Uniqueness: N-(2,4-dichlorophenyl)propanamide is unique due to its specific mode of action and its effectiveness in controlling a wide range of weeds. Its selective toxicity towards weeds while being relatively safe for crops like rice makes it a valuable herbicide in agricultural practices .
Properties
CAS No. |
25487-78-9 |
|---|---|
Molecular Formula |
C9H9Cl2NO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)propanamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
OZCNFDJEXXWEKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


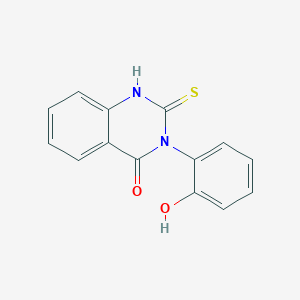
![2-{5-[(4-Fluorophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10963331.png)
![2-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10963337.png)
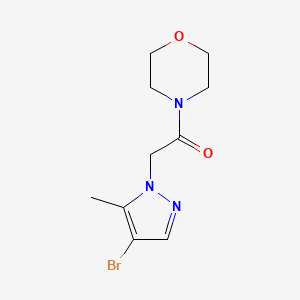

![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethanone](/img/structure/B10963344.png)
methanone](/img/structure/B10963347.png)
![3-(4-bromo-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B10963349.png)
![4-bromo-N,1,5-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10963352.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B10963366.png)
![3-Bromo-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10963374.png)
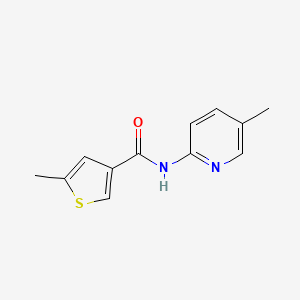
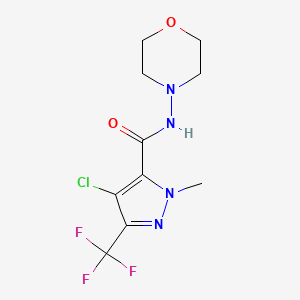
![N-(2-adamantyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10963401.png)
